molecular formula C15H20F3NO4 B2355452 4-(2-Aminoethyl)phenyl pivalate 2,2,2-trifluoroacetate CAS No. 139181-42-3

4-(2-Aminoethyl)phenyl pivalate 2,2,2-trifluoroacetate

Cat. No.: B2355452
CAS No.: 139181-42-3
M. Wt: 335.323
InChI Key: USJJHVHYUMVDIS-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)phenyl pivalate 2,2,2-trifluoroacetate is a fluorinated organic compound with the molecular formula C15H20F3NO4. This compound is known for its unique chemical structure, which includes an aminoethyl group attached to a phenyl ring, esterified with pivalic acid and trifluoroacetic acid. It is used in various scientific research applications due to its reactivity and selectivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)phenyl pivalate 2,2,2-trifluoroacetate typically involves the esterification of 4-(2-aminoethyl)phenol with pivalic acid and trifluoroacetic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)phenyl pivalate 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-(2-Aminoethyl)phenyl pivalate 2,2,2-trifluoroacetate is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)phenyl pivalate 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, while the ester groups may undergo hydrolysis to release active metabolites. The trifluoroacetate moiety can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminoethyl)phenol: Lacks the ester groups, making it less lipophilic.

    Phenyl pivalate: Does not contain the aminoethyl group, reducing its reactivity.

    2,2,2-Trifluoroethyl pivalate: Lacks the phenyl ring, altering its chemical properties.

Uniqueness

4-(2-Aminoethyl)phenyl pivalate 2,2,2-trifluoroacetate is unique due to its combination of an aminoethyl group, phenyl ring, and esterified pivalic and trifluoroacetic acids. This unique structure imparts specific reactivity and selectivity, making it valuable in various research applications.

Properties

IUPAC Name

[4-(2-aminoethyl)phenyl] 2,2-dimethylpropanoate;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.C2HF3O2/c1-13(2,3)12(15)16-11-6-4-10(5-7-11)8-9-14;3-2(4,5)1(6)7/h4-7H,8-9,14H2,1-3H3;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJJHVHYUMVDIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)CCN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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